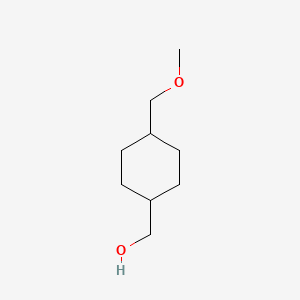

(4-(Methoxymethyl)cyclohexyl)methanol

Description

Properties

IUPAC Name |

[4-(methoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFEWSPJQDERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072990, DTXSID10274139 | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98955-27-2, 110928-48-8 | |

| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxymethyl Cyclohexyl Methanol

Established Synthetic Pathways and Mechanisms

The most established method for producing cycloaliphatic alcohols like (4-(Methoxymethyl)cyclohexyl)methanol (B150718) is the catalytic hydrogenation of the corresponding aromatic esters. This can be performed in a single stage or in two distinct steps, where the aromatic ring is first hydrogenated, followed by the reduction of the ester groups.

Catalytic hydrogenation is a cornerstone process for the synthesis of this compound from its aromatic precursors. The reaction typically involves the reduction of an aromatic diester, where one ester has been previously converted or is inherently a methoxymethyl ether group. A closely analogous and extensively studied industrial process is the hydrogenation of Dimethyl Terephthalate (B1205515) (DMT) to 1,4-Cyclohexanedimethanol (CHDM). researchgate.net This process serves as a model for understanding the synthesis of the target compound. The reaction proceeds over heterogeneous catalysts under hydrogen pressure, converting the aromatic ring to a cyclohexane (B81311) ring and reducing the ester functionalities to hydroxyl groups.

The efficiency of the hydrogenation process is highly dependent on the catalyst's composition. Bimetallic and trimetallic systems are often employed to leverage the unique properties of each metal. For the hydrogenation of aromatic esters to cycloaliphatic alcohols, a combination of Ruthenium (Ru), Platinum (Pt), and Tin (Sn) offers a synergistic approach.

Ruthenium is well-known for its high activity in the hydrogenation of aromatic rings. rsc.org Platinum is also a highly active hydrogenation catalyst, effective for both aromatic systems and carbonyl groups. researchgate.net Tin is not a primary hydrogenation catalyst itself but serves as a crucial promoter. In Ru-Sn and Pt-Sn systems, tin is believed to function as a Lewis acid, activating the C=O bond of the ester group, which facilitates its reduction to the alcohol. rsc.orgresearchgate.net The addition of Sn to Ru or Pt catalysts has been shown to significantly increase the selectivity towards the desired alcohol by suppressing side reactions like hydrogenolysis. researchgate.net

A hypothetical Ru-Pt-Sn catalyst would combine the high ring-hydrogenating activity of Ruthenium and Platinum with the ester-activating capability of Tin. This trimetallic system could provide enhanced activity and selectivity, allowing for the complete hydrogenation of both the aromatic ring and the ester group under potentially milder conditions while minimizing the formation of byproducts. The interaction between the metals can lead to superior performance compared to their monometallic counterparts. rsc.orgresearchgate.net

| Catalyst Component | Primary Role in Hydrogenation | Observed Effect |

|---|---|---|

| Ruthenium (Ru) | Activation of H₂ and hydrogenation of the aromatic ring. rsc.org | High activity for converting the benzene (B151609) ring to a cyclohexane ring. |

| Platinum (Pt) | Hydrogenation of both the aromatic ring and carbonyl groups. researchgate.net | Contributes to overall catalytic activity but may produce byproducts without a promoter. researchgate.net |

| Tin (Sn) | Promoter; Lewis acid activation of the ester's carbonyl group. rsc.orgresearchgate.net | Increases selectivity towards the desired diol product and suppresses hydrogenolysis. researchgate.net |

The primary functions of the silica (B1680970) support include:

High Dispersion: The large surface area of silica allows for the fine dispersion of metal nanoparticles, maximizing the number of accessible active sites. researchgate.net

Stability: Silica provides mechanical and thermal stability to the metal particles, preventing sintering (agglomeration) at high reaction temperatures, which would otherwise lead to a loss of catalytic activity.

Tuning Selectivity: The surface properties of the silica support, particularly its acidity, can be modified to control reaction selectivity. For instance, in the hydrogenation of dimethyl terephthalate over a Ni/SiO₂ catalyst, modifying the silica support with potassium fluoride (B91410) (KF) was found to decrease the number of acid sites. rsc.orgnih.gov This modification suppressed the undesired hydrogenolysis of the ester group and favored the selective hydrogenation of the aromatic ring, significantly improving the yield of the desired cyclohexanedicarboxylate intermediate. rsc.orgnih.gov

Porosity: The pore structure of the silica gel influences the diffusion of reactants to, and products from, the active sites. A well-defined pore structure is essential for efficient mass transport. mdpi.com

However, interactions between the support and reactants can also occur. For example, phenyl-modified silica supports have shown reduced activity in the hydrogenation of aromatic substrates due to π–π stacking interactions that hinder the substrate's access to the catalytic sites. mdpi.com

| Silica Support Property | Influence on Catalysis | Reference |

|---|---|---|

| High Surface Area | Promotes high dispersion of metal active sites. | researchgate.net |

| Acidity | Affects reaction selectivity; can be modified to suppress side reactions like hydrogenolysis. | rsc.orgnih.gov |

| Pore Structure | Impacts mass transport of reactants and products. | mdpi.com |

| Surface Functionalization | Can either enhance or hinder catalytic activity through specific interactions with the substrate. | mdpi.com |

The reaction conditions, specifically solvent and temperature, are critical parameters that must be carefully controlled to maximize the selectivity and yield of this compound.

Temperature: Reaction temperature has a dual effect. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can be detrimental to selectivity. In the hydrogenation of esters, higher temperatures often favor side reactions such as hydrogenolysis, leading to the formation of undesired byproducts and a lower yield of the target diol. researchgate.net In two-step industrial processes for similar compounds, the hydrogenation of the aromatic ring is often carried out at a lower temperature (e.g., 160–180 °C) than the subsequent hydrogenation of the ester groups. researchgate.net This staged approach allows for precise control over each transformation.

Solvent: The choice of solvent can profoundly impact the reaction outcome. The solvent affects the solubility of the hydrogen gas, the substrate, and the products, and can influence the catalyst's surface chemistry. rsc.org Studies on the hydrogenation of other functionalized molecules have shown that turnover frequency can vary significantly with the solvent used. teledos.gr Protic solvents have been observed to provide higher conversion rates in some hydrogenation systems. rsc.org The selection can also be guided by sustainability, with greener solvents like anisole (B1667542) being explored for ester hydrogenations. researchgate.net The interaction between the solvent and the substrate can also alter which functional group in a molecule is preferentially hydrogenated. rsc.org

| Parameter | Effect on Hydrogenation | Example/Note |

|---|---|---|

| Temperature | Increases reaction rate but can decrease selectivity to the desired diol. researchgate.net | Higher temperatures can favor hydrogenolysis over ester hydrogenation. |

| Solvent Polarity | Affects solubility of reactants and can influence catalyst-substrate interactions. rsc.org | Protic solvents may enhance conversion rates. rsc.org |

| Hydrogen Solubility | Varies by solvent and impacts the concentration of hydrogen available at the catalyst surface. | A key factor in liquid-phase hydrogenation kinetics. |

Besides the single-stage hydrogenation of the aromatic precursor, a prominent alternative is a two-step hydrogenation process . This method separates the hydrogenation of the aromatic ring from the hydrogenation of the ester groups, allowing for the optimization of catalysts and conditions for each specific transformation.

Step 1: Aromatic Ring Hydrogenation: The aromatic precursor, dimethyl 5-(methoxymethyl)isophthalate, is first hydrogenated to yield the corresponding cyclohexane derivative, dimethyl 5-(methoxymethyl)cyclohexane-1,3-dicarboxylate. This step is typically performed using a catalyst highly selective for ring saturation, such as Palladium (Pd) or Ruthenium (Ru), under relatively mild conditions (e.g., 100-180°C, 3-5 MPa H₂). nih.govnih.gov

Step 2: Ester Group Hydrogenation: The resulting saturated diester is then hydrogenated to the final diol, this compound. This step requires more forcing conditions and typically employs a catalyst effective for ester reduction, such as a copper-based catalyst (e.g., copper chromite) or a promoted Ru-Sn system, at higher temperatures and pressures. rsc.org

Catalytic Hydrogenation Routes

Novel Synthetic Route Development and Optimization

Research into the synthesis of diols continues to evolve, focusing on improving efficiency, sustainability, and reaction conditions. Novel strategies applicable to the synthesis of this compound include the development of advanced catalyst systems and the use of alternative hydrogen sources.

One significant area of development is catalytic transfer hydrogenolysis . This approach avoids the use of high-pressure molecular hydrogen (H₂), which is often derived from fossil fuels. Instead, a liquid hydrogen donor, such as methanol (B129727), is used. Recent studies have demonstrated that methanol can serve both as a reactant for the initial depolymerization of PET plastic into DMT and as a hydrogen source for the subsequent hydrogenolysis of DMT to aromatic products over a Cu/ZnZrOx catalyst. chemrxiv.org Adapting this concept could lead to a process where an aromatic precursor is hydrogenated using methanol as an in-situ source of hydrogen, representing a more sustainable and potentially safer synthetic route.

Another frontier is the design of highly active organometallic catalysts that function under exceptionally mild conditions. For example, novel PNN-pincer ruthenium(0)-imine complexes have been developed for the hydrogenation of esters at room temperature and low hydrogen pressure (5 bar), achieving high turnovers without the need for a base additive. researchgate.net The application of such highly efficient, next-generation catalysts could dramatically reduce the energy input required for the synthesis of this compound, aligning with the principles of green chemistry. These advanced catalysts often exhibit high selectivity, reducing the formation of byproducts and simplifying purification processes. researchgate.net

Stereoselective Synthesis Strategies

The synthesis of this compound presents a stereochemical challenge due to the presence of a 1,4-disubstituted cyclohexane ring. The two substituents can be arranged in either a cis or trans configuration relative to each other, resulting in two distinct diastereomers. The spatial arrangement of these groups significantly influences the physical and chemical properties of the molecule, making stereocontrol a critical aspect of its synthesis for specific applications.

While detailed stereoselective syntheses specifically targeting this compound are not extensively reported in publicly accessible literature, strategies can be inferred from the synthesis of analogous 1,4-disubstituted cyclohexanes. The primary route to this compound is the hydrogenation of the corresponding aromatic precursor, 4-(methoxymethyl)benzyl alcohol or its parent ester. The stereochemical outcome of this hydrogenation is highly dependent on the catalyst and reaction conditions.

Typically, catalytic hydrogenation of a disubstituted benzene ring over standard catalysts like rhodium-on-carbon (Rh/C) or ruthenium (Ru) tends to favor the formation of the cis isomer. However, the choice of catalyst, support, solvent, and pressure can alter the cis/trans ratio. For instance, the use of ruthenium catalysts under specific conditions is known to influence the isomer distribution in the hydrogenation of related aromatic compounds. google.com

Alternative stereoselective approaches could involve:

Chiral auxiliaries: Attaching a chiral auxiliary to the aromatic precursor could direct the hydrogenation from one face of the ring, leading to an enantiomerically enriched product which could then be used to obtain a specific diastereomer.

Asymmetric hydrogenation: While more common for producing enantiomerically pure compounds, specific chiral catalysts could potentially influence the diastereomeric ratio in the reduction of the aromatic ring.

Resolution of isomers: A non-stereoselective synthesis yielding a mixture of cis and trans isomers can be followed by separation techniques such as fractional crystallization or chromatography to isolate the desired stereoisomer. Commercial suppliers often provide this compound as a mixture of isomers, suggesting that non-stereoselective routes followed by separation or direct use of the mixture are common. vibrantpharma.com

Table 1: Comparison of Potential Stereoselective Synthesis Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

| Diastereoselective Hydrogenation | Use of specific catalysts (e.g., Ru, Rh) and conditions to favor the formation of one diastereomer (cis or trans) during the reduction of the aromatic precursor. | Potentially high throughput; single-step conversion from aromatic precursor. | Achieving high diastereomeric excess can be difficult; catalyst and condition screening required. |

| Chiral Auxiliary-Directed Synthesis | Covalent attachment of a chiral molecule to guide the reaction pathway, followed by its removal. | Can provide high levels of stereocontrol. | Multi-step process; cost of the chiral auxiliary; additional protection/deprotection steps. |

| Resolution of Isomer Mixtures | Separation of a pre-existing cis/trans mixture using physical methods. | Applicable to existing non-selective synthesis routes. | Can be inefficient; loss of material (the undesired isomer); may require specialized equipment. |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry approaches can be considered, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent Selection: Traditional syntheses may use organic solvents like tetrahydrofuran (B95107) (THF). google.com Green chemistry encourages the use of more benign solvents. For related syntheses, the use of "deep eutectic solvents" (DES) has been explored as a green alternative. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be recycled. researchgate.net In some cases, the hydrogenation can be performed without a solvent, further improving the green credentials of the process. google.com

Atom Economy: The primary synthetic route via hydrogenation of 4-(methoxymethyl)benzyl alcohol is inherently atom-economical, as it involves the addition of hydrogen with no major byproducts. Alternative routes starting from different precursors would need to be evaluated based on their atom economy.

Biocatalysis: While direct biocatalytic routes to this compound are not established, the broader field of biocatalysis offers potential future pathways. Enzymes like methane (B114726) monooxygenases are studied for the conversion of hydrocarbons to alcohols, representing a long-term possibility for greener feedstock utilization. researchgate.net

Table 2: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Example from Related Syntheses |

| Use of Safer Solvents | Replacing volatile organic compounds (VOCs) like THF with greener alternatives. | Deep Eutectic Solvents (DES) used in N-alkylation/acylation reactions. researchgate.net |

| Catalyst Efficiency | Employing recyclable heterogeneous catalysts to minimize waste. | Use of Raney® Nickel and hierarchical Beta zeolite for one-pot synthesis of cyclohexylphenols. rsc.org |

| Energy Efficiency | Performing reactions at lower temperatures and pressures if possible; solvent-free reactions. | Hydrogenation of 4-isopropylbenzaldehyddimethylacetal can be performed without a solvent. google.com |

| Renewable Feedstocks | Exploring routes from biomass-derived starting materials instead of petroleum-based ones. | Lignin-derived phenol (B47542) as a sustainable source for producing cyclohexylphenols. rsc.org |

Scale-Up Considerations and Process Intensification Research

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of process engineering, safety, and economics. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key area of research.

Reactor Design and Operation: For the key hydrogenation step, industrial production often moves from batch reactors to continuous-flow systems. High-pressure autoclaves are commonly used for batch hydrogenations on a larger scale. google.com A continuous process, such as a packed-bed reactor with a solid catalyst, can offer better control over reaction parameters, improved safety, and higher throughput.

Heat Management: The hydrogenation of an aromatic ring is a highly exothermic reaction. Effective heat removal is critical on a large scale to prevent thermal runaways and control the selectivity of the reaction. In a continuous reactor, this can be managed through cooling jackets or internal cooling coils.

Process Intensification Techniques:

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For syntheses involving equilibrium-limited reactions, reactive distillation can improve conversion by continuously removing the product. While not directly applied to the hydrogenation step, it is a powerful tool for other reactions in a synthetic sequence and has been studied for the production of cyclohexanol (B46403) and methanol. researchgate.netresearchgate.net

Flow Chemistry: Continuous-flow reactors offer significant advantages in terms of safety (small reaction volumes), heat and mass transfer, and process control. The precise control over temperature, pressure, and residence time can lead to higher yields and purities.

Downstream Processing: The purification of the final product is a major consideration for scale-up. Distillation is a likely method for separating the product from any remaining starting material, solvent, or byproducts. The separation of cis and trans isomers, if required, would add significant complexity and cost to the downstream process, likely involving fractional distillation or preparative chromatography.

Table 3: Key Parameters for Scale-Up of Hydrogenation

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Reactor Type | Round-bottom flask, small autoclave | Large stirred-tank reactor (batch), packed-bed reactor (continuous) |

| Pressure | Atmospheric to a few bar | High pressure (e.g., 200-300 bar) to increase reaction rate. google.com |

| Temperature | Room temperature to ~100 °C | Elevated temperatures (e.g., 130-150 °C) to enhance kinetics, with robust cooling systems. google.com |

| Catalyst Handling | Manual addition and filtration | Automated catalyst loading/unloading; in-line filtration; catalyst regeneration loops. |

| Solvent Volume | High solvent-to-reactant ratio | Minimized solvent use or solvent-free conditions to improve throughput and reduce waste. google.com |

| Process Control | Manual monitoring | Automated process control (PLC/DCS) for temperature, pressure, and flow rates. |

Chemical Transformations and Reactivity of 4 Methoxymethyl Cyclohexyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol in (4-(Methoxymethyl)cyclohexyl)methanol (B150718) can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), will typically yield the corresponding aldehyde, (4-(methoxymethyl)cyclohexyl)carbaldehyde. Stronger oxidizing agents, for instance, chromium trioxide (CrO₃) in an acidic aqueous solution (Jones reagent) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid, (4-(methoxymethyl)cyclohexyl)carboxylic acid.

Table 1: Oxidation Reactions of Primary Alcohols

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Aldehyde | PCC or DMP | CH₂Cl₂, Room Temperature |

These transformations are fundamental in synthetic organic chemistry for the preparation of key intermediates.

The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid, typically in the presence of a strong acid like sulfuric acid (H₂SO₄), produces the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com A more reactive approach involves the use of an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270), which neutralizes the HCl byproduct. youtube.com

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.combyjus.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comlibretexts.org For instance, the reaction of [trans-4-[trans-4-(methoxymethyl)cyclohexyl]cyclohexyl]methanol with sodium hydride followed by treatment with allyl bromide results in the formation of the corresponding allyl ether. prepchem.com This reaction is carried out in an inert solvent like tetrahydrofuran (B95107) (THF). prepchem.com

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | R-COOH, H⁺ catalyst | Ester |

| Acylation | R-COCl, Pyridine | Ester |

The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.org This is commonly achieved by protonation under acidic conditions or by conversion to a sulfonate ester, such as a tosylate or mesylate. libretexts.org

For example, reaction with a hydrogen halide (HBr or HCl) in the presence of a strong acid can lead to the formation of the corresponding alkyl halide via an SN2 mechanism. libretexts.orgivypanda.com Alternatively, treatment with tosyl chloride (TsCl) in pyridine converts the alcohol to a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. amherst.edu

Table 3: Activating Groups for Nucleophilic Substitution

| Activating Reagent | Leaving Group | Subsequent Reaction |

|---|---|---|

| HBr/H₂SO₄ | H₂O | Substitution with Br⁻ |

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether serves as a common protecting group for alcohols due to its stability under many reaction conditions. However, it can be selectively cleaved when necessary.

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. wikipedia.orgmasterorganicchemistry.com A variety of Brønsted and Lewis acids can be employed for its removal. wikipedia.org Common reagents include strong mineral acids like hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) or water. masterorganicchemistry.com Other Lewis acids like bismuth trichloride (B1173362) (BiCl₃) have also been shown to be effective for the cleavage of MOM ethers. rsc.org

The choice of deprotection conditions can be critical to avoid affecting other acid-sensitive functional groups within a molecule. For instance, milder conditions using reagents like zinc bromide (ZnBr₂) in the presence of a thiol have been developed for the selective deprotection of MOM ethers. researchgate.net

Table 4: Reagents for MOM Ether Cleavage

| Reagent | Conditions |

|---|---|

| HCl/MeOH or H₂O | Typically at room temperature or with gentle heating |

| BiCl₃ | Varies depending on substrate |

A key feature of the MOM ether is its stability across a range of chemical environments, which makes it a valuable protecting group. It is generally stable to a variety of non-acidic conditions.

MOM ethers are resistant to cleavage under basic conditions (e.g., LDA, NEt₃, t-BuOK), nucleophilic attack (e.g., RLi, RMgX, enolates), and many oxidizing and reducing agents (e.g., KMnO₄, CrO₃/Py, LiAlH₄, NaBH₄). organic-chemistry.org This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. However, it is sensitive to halogens like bromine (Br₂) and chlorine (Cl₂). organic-chemistry.org

Table 5: Stability Profile of Methoxymethyl Ethers

| Condition Type | Stability |

|---|---|

| Strongly Basic | Stable |

| Nucleophilic | Stable |

| Common Oxidizing Agents | Stable |

| Common Reducing Agents | Stable |

| Acidic (pH < 4) | Labile |

Cyclohexane (B81311) Ring Modifications and Functionalization

Direct functionalization of the C-H bonds of the cyclohexane ring in this compound is a challenging yet synthetically valuable endeavor. Such transformations allow for the introduction of new functional groups onto the carbocyclic scaffold, thereby enabling the synthesis of more complex derivatives. The primary methods for achieving this involve oxidation and halogenation reactions.

Oxidation of the Cyclohexane Ring:

The saturated C-H bonds of the cyclohexane ring can be oxidized to introduce hydroxyl or carbonyl functionalities. This transformation is often achieved using strong oxidizing agents or through catalytic processes. For instance, the industrial oxidation of cyclohexane to produce a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (often referred to as KA oil) is a well-established process, typically employing metal catalysts and operating at elevated temperatures and pressures. google.comacs.org By analogy, subjecting this compound to similar conditions could foreseeably lead to the introduction of a hydroxyl or keto group at one of the methylene (B1212753) positions of the cyclohexane ring.

The regioselectivity of such an oxidation would be influenced by the directing effects of the existing substituents and the relative reactivity of the different C-H bonds. The tertiary C-H bond at the C1 position is generally more susceptible to radical abstraction than the secondary C-H bonds. However, the presence of the electron-withdrawing methoxymethyl and hydroxymethyl groups can influence the reactivity of adjacent positions.

A representative, albeit hypothetical, oxidation reaction is presented in the table below. It is important to note that without specific experimental data for this compound, these conditions are based on general procedures for cyclohexane oxidation. google.comnih.gov

| Reactant | Reagents and Conditions | Potential Product(s) | Notes |

| This compound | 1. O₂, Co or Mn salt catalyst, 150-160°C, 10-20 atm2. H₂O₂ workup | 4-(Methoxymethyl)-4-hydroxycyclohexyl)methanol, (4-Keto-1-(methoxymethyl)cyclohexyl)methanol, and other isomers | The reaction would likely yield a mixture of oxidized products at various positions on the ring. The primary alcohol could also be susceptible to oxidation under these conditions. |

Halogenation of the Cyclohexane Ring:

Free-radical halogenation is a classic method for functionalizing alkanes and cycloalkanes. algoreducation.comvaia.com This reaction proceeds via a chain mechanism initiated by UV light or heat, leading to the substitution of a hydrogen atom with a halogen (typically chlorine or bromine). In the case of this compound, treatment with a halogen such as chlorine (Cl₂) or bromine (Br₂) in the presence of an initiator would be expected to yield a mixture of chlorinated or brominated derivatives.

The regioselectivity of free-radical halogenation on a substituted cyclohexane is complex. While tertiary C-H bonds are generally more reactive towards radical abstraction, the statistical abundance of secondary hydrogens often leads to a mixture of products. The chair conformation of the cyclohexane ring also plays a crucial role, with axial hydrogens often exhibiting different reactivity compared to equatorial hydrogens. libretexts.orgchemistrysteps.com

A hypothetical halogenation reaction is outlined in the following table, based on standard conditions for cyclohexane halogenation. pearson.compearson.com

| Reactant | Reagents and Conditions | Potential Product(s) | Notes |

| This compound | Cl₂, UV light (hν), CCl₄ | (4-Chloro-1-(methoxymethyl)cyclohexyl)methanol, (3-Chloro-4-(methoxymethyl)cyclohexyl)methanol, and other isomers | A mixture of mono- and poly-halogenated products is likely. The reaction is typically not highly selective. |

Mechanistic Investigations of Key Transformations

The functionalization of the cyclohexane ring in this compound proceeds through well-understood, albeit complex, reaction mechanisms. The following subsections detail the mechanistic pathways for the key transformations discussed above.

Mechanism of Free-Radical Halogenation:

The halogenation of the cyclohexane ring follows a free-radical chain reaction mechanism, which can be divided into three distinct stages: initiation, propagation, and termination. vaia.compearson.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl-Cl) by UV light or heat to generate two highly reactive halogen radicals.

Cl₂ + hν → 2 Cl•

Propagation: The halogen radical then abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and a molecule of hydrogen halide. This is the rate-determining step, and its regioselectivity is governed by the relative stability of the resulting radical. The newly formed cyclohexyl radical then reacts with another molecule of the halogen to produce the halogenated cyclohexane and a new halogen radical, which continues the chain.

C₆H₁₀(CH₂OCH₃)(CH₂OH) + Cl• → •C₆H₉(CH₂OCH₃)(CH₂OH) + HCl

•C₆H₉(CH₂OCH₃)(CH₂OH) + Cl₂ → ClC₆H₉(CH₂OCH₃)(CH₂OH) + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two halogen radicals, a halogen radical and a cyclohexyl radical, or two cyclohexyl radicals.

Cl• + Cl• → Cl₂

•C₆H₉(CH₂OCH₃)(CH₂OH) + Cl• → ClC₆H₉(CH₂OCH₃)(CH₂OH)

2 •C₆H₉(CH₂OCH₃)(CH₂OH) → Dimerized product

Mechanism of Autoxidation:

The oxidation of the cyclohexane ring, particularly in the presence of oxygen (autoxidation), proceeds through a free-radical chain mechanism similar in principle to halogenation. whiterose.ac.uk

Initiation: The reaction is initiated by the formation of a cyclohexyl radical. This can be promoted by heat, light, or the presence of a radical initiator.

Propagation: The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical. This radical can then abstract a hydrogen atom from another cyclohexane molecule to form a cyclohexyl hydroperoxide and a new cyclohexyl radical, thus propagating the chain.

•C₆H₉(CH₂OCH₃)(CH₂OH) + O₂ → C₆H₉(CH₂OCH₃)(CH₂OH)OO•

C₆H₉(CH₂OCH₃)(CH₂OH)OO• + C₆H₁₀(CH₂OCH₃)(CH₂OH) → C₆H₉(CH₂OCH₃)(CH₂OH)OOH + •C₆H₉(CH₂OCH₃)(CH₂OH)

Decomposition of Hydroperoxides: The cyclohexyl hydroperoxide intermediates are often unstable under the reaction conditions and can decompose, typically with the aid of a metal catalyst, to form the final oxidized products, such as alcohols and ketones.

Mechanism of C-H Activation:

Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation to functionalize unreactive C-H bonds. niu.eduwikipedia.orgnih.gov While specific studies on this compound are not available, the general mechanism involves the oxidative addition of a C-H bond to a metal center. This is followed by reductive elimination to form the functionalized product and regenerate the catalyst. The directing effect of the existing functional groups can play a significant role in the regioselectivity of these reactions.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Functionalized Esters and Ethers of (4-(Methoxymethyl)cyclohexyl)methanol (B150718)

The primary alcohol group of this compound is a prime site for esterification and etherification reactions, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties.

Ester Derivatives

The synthesis of esters from this compound can be achieved through various established methods. A common approach involves the reaction of the alcohol with a carboxylic acid under acidic catalysis, typically using a strong acid like sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer-Speier esterification. Alternatively, for more sensitive substrates or to achieve higher yields, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a mild and effective method. This method, known as the Steglich esterification, proceeds through an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

The general reaction for the esterification of this compound can be represented as follows:

With Carboxylic Acid (Fischer-Speier): R-COOH + HOCH₂-(C₆H₁₀)-CH₂OCH₃ ⇌ R-COOCH₂-(C₆H₁₀)-CH₂OCH₃ + H₂O (in the presence of an acid catalyst)

With Acyl Chloride: R-COCl + HOCH₂-(C₆H₁₀)-CH₂OCH₃ → R-COOCH₂-(C₆H₁₀)-CH₂OCH₃ + HCl (often in the presence of a base to neutralize HCl)

With Acid Anhydride (B1165640): (R-CO)₂O + HOCH₂-(C₆H₁₀)-CH₂OCH₃ → R-COOCH₂-(C₆H₁₀)-CH₂OCH₃ + R-COOH

While specific examples of ester derivatives of this compound are not extensively documented in publicly available literature, the following table illustrates potential ester derivatives that could be synthesized using these general methods.

| Acyl Group (R-CO) | Ester Name | Potential Synthetic Method |

| Acetyl | (4-(Methoxymethyl)cyclohexyl)methyl acetate | Reaction with acetic anhydride or acetyl chloride |

| Benzoyl | (4-(Methoxymethyl)cyclohexyl)methyl benzoate | Reaction with benzoyl chloride |

| Acryloyl | (4-(Methoxymethyl)cyclohexyl)methyl acrylate (B77674) | Reaction with acryloyl chloride |

Interactive Data Table: Potential Ester Derivatives

This table is for illustrative purposes based on general chemical principles.

| Acyl Source | Ester Product | Reaction Conditions |

| Acetic Anhydride | (4-(Methoxymethyl)cyclohexyl)methyl acetate | Pyridine (B92270), room temperature |

| Benzoyl Chloride | (4-(Methoxymethyl)cyclohexyl)methyl benzoate | Triethylamine, CH₂Cl₂, 0 °C to rt |

| Stearic Acid | (4-(Methoxymethyl)cyclohexyl)methyl stearate | DCC, DMAP, CH₂Cl₂ |

Ether Derivatives

Etherification of this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.

A documented example, though on a more complex analog, outlines the synthesis of an allyl ether. In this procedure, [trans-4-[trans-4-(methoxymethyl)cyclohexyl]cyclohexyl]methanol is treated with sodium hydride in tetrahydrofuran (B95107), followed by the addition of allyl bromide to yield the corresponding allyl ether. This methodology can be directly applied to this compound.

A patent describes an etherification method for cyclohexyl alcohol compounds using a composite phase transfer catalyst, which could be applicable for the synthesis of ethers from this compound. google.com This process involves the reaction of the alcohol with a halogenated hydrocarbon in the presence of a quaternary ammonium (B1175870) salt and a cyclic crown ether phase transfer catalyst, achieving high purity and yield. google.com

The following table presents a selection of potential ether derivatives of this compound.

| Alkylating Agent | Ether Name | Synthetic Method |

| Methyl iodide | (4-(Methoxymethyl)cyclohexyl)methoxymethane | Williamson Ether Synthesis (NaH, THF, CH₃I) |

| Benzyl (B1604629) bromide | Benzyl (4-(methoxymethyl)cyclohexyl)methyl ether | Williamson Ether Synthesis (NaH, THF, BnBr) |

| Propargyl bromide | (4-(Methoxymethyl)cyclohexyl)methyl propargyl ether | Williamson Ether Synthesis (NaH, THF, propargyl bromide) |

Interactive Data Table: Potential Ether Derivatives

This table is for illustrative purposes based on general chemical principles.

| Alkyl Halide | Ether Product | Reaction Conditions |

| Ethyl Iodide | Ethyl (4-(methoxymethyl)cyclohexyl)methyl ether | NaH, THF, reflux |

| Benzyl Bromide | Benzyl (4-(methoxymethyl)cyclohexyl)methyl ether | KH, DMF, room temperature |

| Allyl Bromide | Allyl (4-(methoxymethyl)cyclohexyl)methyl ether | NaH, THF, reflux |

Preparation of Amide and Carbamate (B1207046) Derivatives

The transformation of the primary alcohol of this compound into amide and carbamate functionalities introduces nitrogen-containing groups, which can significantly alter the molecule's hydrogen bonding capacity and biological activity.

Amide Derivatives

The synthesis of amides from this compound typically requires a multi-step approach. The alcohol can first be converted to a more reactive intermediate, such as an alkyl halide or a tosylate. Subsequent reaction with an amine would then yield the corresponding N-substituted amine. Alternatively, the alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide bond.

A general route to an amide derivative would be:

Oxidation of this compound to (4-(methoxymethyl)cyclohexane-1-carboxylic acid.

Coupling of the resulting carboxylic acid with a primary or secondary amine (R¹R²NH) using a coupling agent.

A recent study describes a manganese-catalyzed N-methoxymethylation of primary amides using methanol (B129727). rsc.org While this method starts from an amide, it highlights a pathway to form N-(methoxymethyl) substituted amides, which are structurally related to derivatives of the target compound. rsc.org

Carbamate Derivatives

Carbamates, also known as urethanes, can be synthesized from this compound by reacting it with an isocyanate. This reaction is generally straightforward and proceeds by the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate.

Reaction with Isocyanate: R-N=C=O + HOCH₂-(C₆H₁₀)-CH₂OCH₃ → R-NHCOOCH₂-(C₆H₁₀)-CH₂OCH₃

Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a chloroformate intermediate. Subsequent reaction of this intermediate with a primary or secondary amine yields the desired carbamate. This two-step process offers versatility in the choice of the amine component.

The following table provides examples of potential amide and carbamate derivatives.

| Derivative Type | Reagents | Product Name |

| Amide | 1. CrO₃, H₂SO₄ (oxidation) 2. SOCl₂ 3. Benzylamine | N-Benzyl-4-(methoxymethyl)cyclohexane-1-carboxamide |

| Carbamate | Phenyl isocyanate | (4-(Methoxymethyl)cyclohexyl)methyl phenylcarbamate |

| Carbamate | 1. Triphosgene 2. Piperidine | (4-(Methoxymethyl)cyclohexyl)methyl piperidine-1-carboxylate |

Interactive Data Table: Potential Amide and Carbamate Derivatives

This table is for illustrative purposes based on general chemical principles.

| Derivative Type | Key Reagents | Product |

| Amide | Oxalyl chloride, DMSO; then R-NH₂ | 4-(Methoxymethyl)cyclohexane-1-carboxamide |

| Carbamate | Phenyl isocyanate | (4-(Methoxymethyl)cyclohexyl)methyl phenylcarbamate |

| Carbamate | Carbonyldiimidazole (CDI), then R-NH₂ | N-Substituted (4-(methoxymethyl)cyclohexyl)methyl carbamate |

Conjugation Strategies for Biomedical and Materials Applications

The functional groups on the derivatives of this compound can serve as handles for conjugation to larger molecules, such as polymers, biomolecules, or surfaces, to impart specific properties for biomedical and materials science applications.

Biomedical Applications

In the biomedical field, biodegradable polymers are of significant interest for applications like drug delivery and tissue engineering. nih.gov Derivatives of this compound containing polymerizable groups, such as an acrylate or methacrylate (B99206) ester, could be co-polymerized to create novel biodegradable materials. The cyclohexyl ring can enhance the mechanical strength and modulate the degradation rate of the resulting polymer. For instance, the incorporation of cyclohexane (B81311) units into polycarbonate backbones has been explored to create stiffer materials compared to traditional poly(trimethylene carbonate) (PTMC). nih.gov

Conjugation to biomolecules, such as peptides or targeting ligands, could be achieved by first functionalizing the this compound derivative with a bio-orthogonal reactive group, for example, an azide (B81097) or an alkyne for "click" chemistry. This would allow for the specific attachment of the molecule to a biomolecule of interest, potentially for targeted drug delivery or imaging applications.

Materials Science Applications

In materials science, the derivatization of this compound can lead to the development of new monomers for specialty polymers and coatings. For example, diol derivatives of this compound could be used as chain extenders in the synthesis of polyurethanes, influencing the final material's hardness, flexibility, and thermal stability. The methoxymethyl group could also play a role in modifying the solubility and compatibility of the resulting polymers in different solvent systems. The synthesis of fullerene derivatives for materials science applications often involves chemical modification to enhance their processability and incorporate them into new materials. rsc.org

Stereoisomeric Derivatization and Conformational Analysis

This compound exists as cis and trans diastereomers due to the relative orientation of the methoxymethyl and hydroxymethyl groups on the cyclohexane ring. These stereoisomers can exhibit different physical properties and biological activities.

Stereoisomeric Derivatization

The synthesis of stereoisomerically pure derivatives requires either the use of a stereoisomerically pure starting material or a stereoselective derivatization reaction. The separation of the cis and trans isomers of the parent alcohol can be achieved by chromatographic techniques. Once separated, each isomer can be derivatized using the methods described in the preceding sections to yield stereochemically defined esters, ethers, amides, and carbamates.

For instance, the Williamson ether synthesis or esterification reactions are not expected to affect the stereochemistry at the cyclohexane ring, thus the stereochemistry of the product will be determined by that of the starting alcohol.

Conformational Analysis

The cyclohexane ring in these derivatives will adopt a chair conformation to minimize steric strain. The substituents (methoxymethyl and the derivatized hydroxymethyl group) can occupy either axial or equatorial positions. For the trans isomer, the diequatorial conformation is generally the most stable, as it minimizes 1,3-diaxial interactions. For the cis isomer, one substituent will be in an axial position and the other in an equatorial position. The preferred conformation will depend on the relative steric bulk of the two substituent groups.

Computational modeling and NMR spectroscopic techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the preferred conformation of these derivatives in solution. Understanding the conformational preferences is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its interactions with biological targets or its packing in the solid state. For example, a study on N-substituted iminodiacetate (B1231623) ligands attached to a cyclohexane ring highlighted how the steric bulk and restricted rotation of the cyclohexane backbone influence the kinetic rates of metal chelation. mdpi.com

Research into this compound as a Monomer/Co-Monomer

The utility of diols as monomers in the synthesis of various polymers is a foundational concept in polymer chemistry. The structure of this compound, with its aliphatic cyclic core, suggests it could impart properties such as thermal stability, rigidity, and hydrolytic resistance to polymer chains. However, a review of publicly available scientific literature and patent databases indicates a significant lack of specific research focused on the use of this compound as a monomer or co-monomer in the following polymer systems.

Polyesters are a major class of polymers synthesized through the polycondensation of diols and dicarboxylic acids. The properties of polyesters can be tailored by the selection of the monomer units. While the structurally related compound 1,4-cyclohexanedimethanol (CHDM) is a widely used co-monomer in the production of various polyesters, including polyethylene terephthalate (B1205515) (PET), to enhance its properties, specific research detailing the incorporation of this compound into polyester systems is not readily found in the public domain. Consequently, there are no detailed research findings or data tables available to present on this topic.

Polyketals are a class of polymers characterized by ketal linkages in their backbone, which are known for their acid-sensitivity, making them attractive for applications such as drug delivery. Their synthesis often involves the reaction of a diol with a diketone or a ketal. Although 1,4-cyclohexanedimethanol has been utilized in the synthesis of polyketal copolymers lookchem.com, specific studies documenting the use of this compound for this purpose are not present in the available scientific literature. Therefore, no specific research findings on its role in polyketal copolymer synthesis can be reported.

Polyester-carbonates are copolymers that incorporate ester and carbonate linkages, offering a blend of properties from both polyesters and polycarbonates, such as toughness, clarity, and heat resistance. The synthesis of these materials involves the use of diols in conjunction with both dicarboxylic acid derivatives and carbonate precursors. While 1,4-cyclohexanedimethanol has been investigated as a diol comonomer in the synthesis of polyester-carbonates lookchem.com, there is a lack of specific published research on the use of this compound in the development of polyester-carbonates.

Unsaturated polyester resins (UPRs) are thermosetting resins that are cross-linked to form a rigid, three-dimensional network. They are synthesized from diols, unsaturated dicarboxylic acids, and a cross-linking monomer, typically styrene. The choice of diol can significantly influence the final properties of the cured resin. 1,4-cyclohexanedimethanol is known to be used as a key component in the production of UPRs lookchem.com. However, there is no specific information available in the scientific literature detailing the use or the effects of incorporating this compound into unsaturated polyester resin formulations.

The presence of two hydroxyl groups in this compound gives it the potential to act as a cross-linking agent, forming connections between polymer chains to create a network structure with enhanced mechanical and thermal properties. Some chemical suppliers classify this compound under the category of cross-linking agents. However, specific research studies or patents that detail its application and performance as a cross-linking agent in polymer networks are not found in the public scientific literature.

Role as a Building Block in Chemical Biology

Computational Chemistry and Molecular Modeling of 4 Methoxymethyl Cyclohexyl Methanol

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry. pressbooks.pub For (4-(Methoxymethyl)cyclohexyl)methanol (B150718), this is further complicated by the presence of two substituents: a methoxymethyl group (-CH₂OCH₃) and a hydroxymethyl group (-CH₂OH). These substituents can exist in either a cis or trans relationship to each other, leading to distinct isomers with different physical and chemical properties. wikipedia.org

Each of these isomers, in turn, can exist in multiple conformations due to the chair-boat interconversion of the cyclohexane ring and the rotation around single bonds within the substituent groups. The chair conformation is significantly more stable than the boat conformation for monosubstituted cyclohexanes, and this preference is expected to hold for di-substituted derivatives as well. pressbooks.pub

In the chair conformation, each substituent can occupy either an axial or an equatorial position. Generally, a substituent in the equatorial position is sterically favored over the axial position to minimize 1,3-diaxial interactions. sapub.org For this compound, the relative stability of its conformers will be determined by the energetic penalties associated with placing the methoxymethyl and hydroxymethyl groups in axial positions.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to map the potential energy surface of the molecule. By systematically exploring different conformations and calculating their relative energies, a comprehensive energy landscape can be constructed. This landscape reveals the most stable low-energy conformers and the energy barriers between them.

For the trans isomer, the diequatorial conformation is expected to be the most stable, minimizing steric hindrance. For the cis isomer, one substituent must be axial while the other is equatorial. The larger methoxymethyl group would preferentially occupy the equatorial position to a greater extent than the hydroxymethyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Isomer | Conformation (Methoxymethyl, Hydroxymethyl) | Relative Energy (kcal/mol) |

| trans | Equatorial, Equatorial | 0.00 |

| trans | Axial, Axial | > 5.0 |

| cis | Equatorial, Axial | ~1.8 - 2.5 |

| cis | Axial, Equatorial | ~2.0 - 2.8 |

Note: This table presents hypothetical data based on established principles of conformational analysis for substituted cyclohexanes. Actual values would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The distribution of electron density and the molecular electrostatic potential (MEP) map are crucial for understanding the molecule's reactivity. The oxygen atoms of the ether and alcohol functionalities are regions of high electron density and negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group is a region of positive electrostatic potential, rendering it acidic and prone to abstraction.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, these calculations would likely confirm the oxygen of the hydroxyl group as a primary site for electrophilic attack and protonation, and the acidic proton of the hydroxyl group as the primary site for deprotonation by a base.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the intra- and intermolecular forces.

For this compound, MD simulations can provide valuable insights into its interactions with solvent molecules, such as water. The ability of the hydroxyl and ether groups to act as hydrogen bond donors and acceptors, respectively, will strongly influence its solubility and how it orients itself at interfaces.

Simulations can reveal the structure of the solvation shell around the molecule, the average number of hydrogen bonds it forms with the solvent, and the dynamics of these interactions. This information is critical for understanding its macroscopic properties, such as its partitioning behavior between different phases. For instance, the differing partitioning coefficients and solubility of the cis and trans isomers of the related compound (4-methylcyclohexyl)methanol (B126014) were explained through an understanding of their three-dimensional structures and intermolecular forces. wikipedia.org

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the specific conformation or isomer can be identified. For this compound, the predicted chemical shifts for the axial and equatorial protons and carbons would be distinct.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the peaks observed in IR and Raman spectra. The characteristic stretching frequency of the O-H bond in the hydroxyl group and the C-O stretching frequencies of the ether and alcohol groups can be predicted and used to confirm the presence of these functional groups.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value (trans-diequatorial conformer) |

| ¹H NMR | Chemical Shift (CH₂O H) | 3.4 - 3.6 ppm |

| ¹H NMR | Chemical Shift (CH₂O CH₃) | 3.2 - 3.4 ppm |

| ¹H NMR | Chemical Shift (OCH₃) | ~3.3 ppm |

| ¹³C NMR | Chemical Shift (C H₂OH) | 65 - 70 ppm |

| ¹³C NMR | Chemical Shift (C H₂OCH₃) | 70 - 75 ppm |

| IR | O-H Stretch | 3300 - 3400 cm⁻¹ |

| IR | C-O Stretch (ether) | 1080 - 1150 cm⁻¹ |

Note: This table presents hypothetical data based on typical chemical shifts and vibrational frequencies for similar functional groups. Actual values would require specific computational studies.

Design of Novel Derivatives via Computational Methods

Computational chemistry is a powerful tool in the rational design of new molecules with desired properties. By starting with the structure of this compound, computational methods can be used to explore how modifications to its structure would affect its properties.

For example, if the goal were to design a derivative with increased water solubility, computational models could be used to screen various modifications, such as the addition of more polar functional groups. The effect of these changes on the molecule's conformational preferences, electronic properties, and interaction with water could be assessed computationally before any synthetic work is undertaken.

Similarly, if the aim were to create a derivative that binds to a specific biological target, molecular docking simulations could be used to predict the binding affinity of a library of virtual derivatives. This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. For instance, a related compound, [4-(aminomethyl)cyclohexyl]methanol, is used in the synthesis of polycarbonates, and computational modeling could aid in designing similar monomers with tailored properties. cymitquimica.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (4-(Methoxymethyl)cyclohexyl)methanol (B150718). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The spectra provide information on the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the cyclohexyl ring, the methoxymethyl group, and the primary alcohol moiety. The integration of ¹H NMR signals helps in determining the ratio of protons, while the chemical shifts in ¹³C NMR distinguish between the different carbon environments. For instance, the carbon of the methoxy (B1213986) group (-OCH₃) would have a characteristic shift, as would the carbons of the cyclohexyl ring and the hydroxymethyl group (-CH₂OH). While specific spectral data for pure this compound is not widely published, analysis of related compounds allows for the prediction of its spectral characteristics.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A strong C-O stretching vibration for the ether linkage would be observed around 1100 cm⁻¹. Additionally, C-H stretching vibrations for the cyclohexane (B81311) ring and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with gas chromatography (GC-MS), it is a powerful technique for identifying components in a mixture. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of functional groups such as the methoxy group, the hydroxymethyl group, or parts of the cyclohexane ring.

Illustrative Spectroscopic Data:

| Technique | Expected Key Signals/Features for this compound |

| ¹H NMR | Signals for -CH₂OH, -OCH₃, and cyclohexyl ring protons. |

| ¹³C NMR | Resonances for carbons in the -CH₂OH, -OCH₃, and cyclohexane moieties. |

| IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), C-O stretch (~1100 cm⁻¹). |

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its cis and trans isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a robust method for separating and quantifying volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analytes between a stationary phase in a column and a gaseous mobile phase. The choice of the GC column is critical for achieving good separation of the isomers. In the context of analyzing crude MCHM, which contains this compound, specific temperature programs and column polarities are optimized to resolve all components. For instance, a heated purge-and-trap GC/MS method has been effectively used to determine the isomers of the main component, 4-MCHM, in water samples, a technique that would also be applicable to the analysis of this compound. nist.govgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of this compound isomers. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is often used. The separation is based on the differential hydrophobicity of the isomers. While specific HPLC methods for this compound are not extensively detailed in the literature, methods developed for structurally similar compounds, such as {4-[(Ethenyloxy)methyl]cyclohexyl}methanol, demonstrate the feasibility of this technique. nih.gov Such methods can be adapted by modifying the mobile phase composition and gradient to achieve optimal separation.

Illustrative Chromatographic Separation Parameters:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | UV Detector, Refractive Index Detector (RID) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water gradient |

| Key Application | Purity assessment, Isomer separation in volatile samples | Purity assessment, Isomer separation, Preparative isolation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state, including the stereochemical relationship (cis or trans) of the substituents on the cyclohexane ring.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. Such a study would require the compound to be in a solid, crystalline form at the temperature of data collection. The information obtained from X-ray crystallography would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding from the hydroxyl group, that govern the packing of the molecules in the solid state. Future research in this area would provide a definitive structural benchmark for computational modeling and a deeper understanding of its physicochemical properties.

Development of In Situ Monitoring Techniques for Reaction Progress

The development of in situ monitoring techniques is crucial for optimizing chemical reactions by providing real-time data on reactant consumption, intermediate formation, and product yield. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, in situ monitoring can lead to improved efficiency, safety, and control.

Currently, there is a lack of published research specifically detailing the development of in situ monitoring techniques for reactions involving this compound. However, established process analytical technologies (PAT) could be readily applied. For example, in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be used to monitor the changes in functional groups throughout a reaction. Similarly, online HPLC or GC could be integrated into a reactor system to provide real-time compositional analysis. The implementation of these techniques would be highly beneficial for the industrial-scale production and use of this compound, enabling better process understanding and control. Future research efforts in this domain would be a significant step forward in the process chemistry of this compound.

Future Research Directions and Emerging Applications

Exploration in New Functional Materials

The unique combination of a cycloaliphatic core and functional groups in (4-(Methoxymethyl)cyclohexyl)methanol (B150718) makes it an intriguing candidate as a monomer or building block for novel functional materials. The cyclohexane (B81311) moiety can impart properties such as thermal stability, weatherability, and optical clarity to polymers.

Future research is anticipated to focus on the synthesis of new polyesters, polycarbonates, and polyurethanes incorporating this compound. The presence of the methoxymethyl side chain, as opposed to a simple alkyl group, could influence inter-chain interactions, potentially leading to materials with tailored mechanical and thermal properties. For instance, the ether linkage in the methoxymethyl group may enhance flexibility and impact resistance in the resulting polymers.

A key area of investigation will be the use of this compound in the development of advanced optical polymers. The saturated cycloaliphatic structure is known to contribute to low birefringence and high transparency, which are critical for applications in optical lenses, films, and substrates for electronic displays. Research could explore how the incorporation of this specific diol affects the refractive index and Abbe number of these materials.

Furthermore, the primary hydroxyl group allows for its use in creating cross-linked networks for coatings and adhesives. The methoxymethyl group could modulate surface properties, such as hydrophilicity and adhesion to various substrates.

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, presents a fertile ground for the application of this compound. wikipedia.org The molecule possesses both hydrogen bond donor (hydroxyl group) and acceptor (ether oxygen) sites, making it a potential guest molecule in host-guest chemistry. wikipedia.org

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils could encapsulate this compound or its derivatives. nih.gov Such host-guest complexes could be designed to be responsive to external stimuli like pH or temperature, leading to the development of "smart" materials. nih.gov The formation of these assemblies can be monitored by techniques like fluorescence microscopy. researchgate.net For example, the encapsulation of a photoactive derivative of this compound could lead to switchable fluorescent systems.

Future research could explore the self-assembly of amphiphilic derivatives of this compound. By attaching a long hydrophobic tail to the molecule, it may be possible to form micelles, vesicles, or other organized structures in aqueous or organic media. researchgate.net These assemblies could find applications in areas such as controlled release and as nanoreactors. The specific geometry and polarity of the head group, provided by the this compound moiety, would be a critical determinant of the final supramolecular architecture.

Biotechnological Applications

The interface of materials science and biology offers promising avenues for the use of this compound. Its potential for creating biocompatible materials is a significant area for future investigation.

One emerging application is in the field of drug delivery. nih.gov Polymers and supramolecular assemblies derived from this compound could be engineered to encapsulate and release therapeutic agents. nih.gov The biodegradability and biocompatibility of such systems would be a primary focus of research. The polarity of the methoxymethyl group could influence the loading and release kinetics of polar drug molecules.

Another potential application lies in the development of biocompatible coatings for medical devices and implants. Polymers based on this cycloaliphatic diol could offer a desirable combination of mechanical robustness and a surface that minimizes protein adsorption and subsequent biofouling. Research in this area would involve surface characterization and in vitro and in vivo biocompatibility studies.

While the compound itself is not designed as a therapeutic, its structural motifs are found in molecules with biological activity. Therefore, understanding its metabolic fate and toxicological profile is a prerequisite for any biotechnological application. Studies on related compounds like 4-methylcyclohexanemethanol (MCHM) have shown that metabolites can have different toxicity profiles than the parent compound, highlighting the need for thorough investigation. nih.gov

Sustainable Production and Environmental Impact Research

As with any chemical intended for broader use, the development of sustainable production methods and a thorough understanding of its environmental impact are paramount.

Future research in sustainable production will likely focus on catalytic routes from renewable feedstocks. The synthesis of methanol (B129727), a potential precursor, is already a major industrial process with ongoing research into more sustainable methods, such as the hydrogenation of carbon dioxide. researchgate.net Green chemistry principles could be applied to the synthesis of this compound, aiming for high-efficiency catalytic processes that minimize waste and the use of hazardous reagents. rsc.org

The environmental fate and impact of this compound will be a critical area of study. Research will need to assess its biodegradability in various environmental compartments, such as soil and water. methanol.org Studies on analogous compounds like MCHM have shown that biodegradation can occur, but factors like concentration can influence the rate and byproducts. methanol.orgnih.gov Investigations into the potential for bioaccumulation and aquatic toxicity will also be necessary to establish a comprehensive environmental risk profile. Understanding these aspects will be crucial for its acceptance and use in large-scale applications.

Q & A

Q. Q1: What are the common synthetic routes for preparing (4-(Methoxymethyl)cyclohexyl)methanol, and how can its purity be verified?

A1: A typical synthesis involves acid-catalyzed dehydration of a cyclohexanol precursor. For example, 4-methylcyclohexanol can be dehydrated using phosphoric acid under reflux, followed by methoxymethylation via nucleophilic substitution . Post-synthesis, purity is assessed using:

- Gas Chromatography (GC): Separates and quantifies products based on boiling points (e.g., distinguishing between 101–102°C alkene products and higher-boiling-point alcohols) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., loss of -OH stretches from alcohol precursors and emergence of ether C-O stretches) .

- Bromine (Br2) Tests: Confirms alkene formation via decolorization .

Advanced Mechanistic Insights

Q. Q2: How do reaction conditions influence the regioselectivity and stereochemical outcomes of this compound synthesis?

A2: Competing mechanisms (E1, E2, carbocation rearrangements) can lead to varied products. For example:

- Acid Strength: Strong acids (e.g., H3PO4) favor carbocation formation, potentially leading to Zaitsev (more substituted alkene) or non-Zaitsev products depending on steric hindrance .

- Solvent Effects: Methanol, a polar protic solvent, stabilizes carbocations but may participate in nucleophilic trapping, altering product distribution .

- Temperature: Higher temperatures accelerate elimination over substitution, favoring alkene formation .

Steric effects of the methoxymethyl group may direct reaction pathways, necessitating NMR or computational modeling (e.g., DFT) to resolve stereochemistry .

Analytical Method Optimization

Q. Q3: What advanced analytical techniques improve sensitivity and accuracy in quantifying trace impurities in this compound?